molecular formula C16H16O4 B342372 2-(Benzyloxy)-3,4-dimethoxybenzaldehyde

2-(Benzyloxy)-3,4-dimethoxybenzaldehyde

Cat. No.: B342372
M. Wt: 272.29 g/mol
InChI Key: ZUUJULIDSZNGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-3,4-dimethoxybenzaldehyde (CAS: 54917-02-1) is an aromatic aldehyde derivative featuring a benzyloxy group at the 2-position and methoxy groups at the 3- and 4-positions of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes. Its structural complexity, characterized by multiple ether and aldehyde functionalities, renders it valuable for constructing polyfunctionalized aromatic systems .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3,4-dimethoxy-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O4/c1-18-14-9-8-13(10-17)15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

ZUUJULIDSZNGIO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 2-(Benzyloxy)-3,4-dimethoxybenzaldehyde, emphasizing substituent variations and their synthetic relevance:

Compound Name Substituents Key Features
This compound 2-benzyloxy, 3-methoxy, 4-methoxy Multi-ether substitution; aldehyde group for further functionalization
3,4-Dimethoxybenzaldehyde 3-methoxy, 4-methoxy Simpler structure; lacks benzyloxy group; widely used in TRPM8 modulator synthesis
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-benzyloxy, 3-phenethoxy Phenethoxy group enhances lipophilicity; used in multistep syntheses
3,4-Bis(benzyloxy)benzaldehyde (A2) 3-benzyloxy, 4-benzyloxy Dual benzyloxy groups; intermediate for YTK-A76 (39.1% yield)
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde 2-(dimethylaminopropoxy), 3-methyl, 4-propoxy Amino and alkoxy functionalities; potential for drug design

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.